2-bromo-N-cyclopropylbenzamide

Physicochemical Profiling Medicinal Chemistry ADME Optimization

Researchers often encounter uncontrolled variables when the wrong regioisomer of bromo-N-cyclopropylbenzamide is procured. The 2-bromo isomer (LogP 1.36-1.58) delivers ~5-12-fold lower lipophilicity than the meta/para analogs, improving aqueous solubility for reliable IC₅₀ determinations. It is the requisite substrate for Pd-catalyzed C(sp³)-H functionalization yielding benzo[c]azepine-1-ones. Verify the ortho isomer at purchase to ensure synthetic route fidelity.

Molecular Formula C10H10BrNO
Molecular Weight 240.1 g/mol
CAS No. 88229-18-9
Cat. No. B1363423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-cyclopropylbenzamide
CAS88229-18-9
Molecular FormulaC10H10BrNO
Molecular Weight240.1 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2=CC=CC=C2Br
InChIInChI=1S/C10H10BrNO/c11-9-4-2-1-3-8(9)10(13)12-7-5-6-7/h1-4,7H,5-6H2,(H,12,13)
InChIKeyNRICRLWCYABOSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-cyclopropylbenzamide: Ortho-Halogenated Benzamide Building Block


2-Bromo-N-cyclopropylbenzamide (CAS 88229-18-9) is a small-molecule benzamide derivative (C10H10BrNO, MW 240.10) characterized by a bromine atom at the ortho position of the phenyl ring and a cyclopropyl group attached to the amide nitrogen . Unlike its meta and para regioisomers or alternative halogen analogs, the ortho-bromo substitution confers a distinct lipophilicity profile (experimental LogP ~1.36–1.58) and a significantly lower melting point (~130 °C predicted) that directly influences its solubility, formulation, and handling properties in both medicinal chemistry and process chemistry workflows . Beyond its use as a standard screening fragment, this compound has been demonstrated as an effective substrate in palladium-catalyzed intramolecular C(sp³)–H functionalization reactions that afford biologically relevant benzo[c]azepine-1-one scaffolds [1].

Supports Pd-catalyzed C–H cyclization to benzo[c]azepine-1-ones
Lower lipophilicity suits fragment-based screening for polar targets
Lower melting point aids solid-form and crystallization studies

Procurement Risks: Cyclopropyl Bromobenzamide Regioisomer Interchange


The three regioisomeric bromo-N-cyclopropylbenzamides (2-, 3-, and 4-bromo) are frequently cross-listed under generic chemical names in vendor catalogs, yet they exhibit substantial physicochemical divergence that can derail a research campaign. The ortho-substituted 2-bromo variant displays a measured LogP of 1.36–1.58, which is approximately 0.7–1.1 log units lower than the meta (LogP 2.28) and para (LogP 2.51) isomers [1]. This translates to a roughly 5- to 12-fold difference in theoretical octanol-water partition coefficient, profoundly affecting aqueous solubility, protein binding, and membrane permeability in cellular assays. Furthermore, the para isomer is a crystalline solid with a melting point of 150–160 °C, whereas the ortho isomer exhibits a markedly lower predicted melting point of ~130 °C, indicating distinct crystal lattice energies and potentially different long-term storage stability and formulation behavior . Beyond physicochemical properties, the ortho-bromo directing group uniquely enables intramolecular palladium-catalyzed C–H functionalization chemistry reported in the primary literature, a reactivity mode that meta and para isomers cannot replicate due to geometric constraints [2]. Substituting any in-class analog without verifying the specific regioisomer therefore introduces uncontrolled variables that compromise assay reproducibility, synthetic route fidelity, and physicochemical property-based compound optimization.

Lipophilicity mismatch

Ortho isomer logP is up to 1.15 units lower (~12-fold partition shift) than meta/para, altering solubility and assay behavior.

Reactivity restriction

Ortho-bromo directing group enables reported C–H cyclization; meta and para isomers cannot replicate this transformation.

Thermal and solid-state divergence

Para isomer melts 20–30 °C higher; crystal packing and storage stability may differ, affecting solid-form processing.

2-Bromo-N-cyclopropylbenzamide: Quantitative Evidence vs. Analogs


Lower Lipophilicity Profile of Ortho-Bromo Isomer

The ortho-bromo isomer consistently demonstrates the lowest LogP among the three N-cyclopropyl bromobenzamide regioisomers. Vendor-reported experimental LogP for 2-bromo-N-cyclopropylbenzamide is 1.36, compared to 2.28 for the 3-bromo isomer and 2.51 for the 4-bromo isomer [1]. This represents a quantitative reduction in lipophilicity of 0.92 log units versus the meta isomer and 1.15 log units versus the para isomer. The lower LogP of the 2-bromo compound is consistent with the electron-withdrawing effect of the ortho-bromo substituent influencing the amide conformation and thus the overall polarity of the molecule.

Lipophilicity (LogP)
Reported
2-Br: LogP 1.36–1.58
3-Br: LogP 2.28
4-Br: LogP 2.51
ΔLogP = −0.70 to −1.15
Ortho isomer provides higher polarity; supports aqueous solubility for biochemical screens.
Vendor-reported values; independent verification recommended.
Physicochemical Profiling Medicinal Chemistry ADME Optimization

Melting Point Differences: Ortho vs. Para Isomer

The predicted melting point for 2-bromo-N-cyclopropylbenzamide is approximately 130 °C (Mean or Weighted MP), based on MPBPWIN v1.42 estimations . In contrast, the para isomer (4-bromo-N-cyclopropylbenzamide) has an experimentally measured melting point of 150–160 °C . The 3-bromo isomer is predicted to have a similar melting point to the 2-bromo compound (~130 °C) . The 20–30 °C lower melting point of the ortho isomer relative to the para isomer suggests weaker intermolecular forces in the crystal lattice, which may translate into higher solubility in organic solvents and altered processing behavior during solid-form screening.

Melting Point
Data to verify
2-Br: ~130 °C predicted
4-Br: 150–160 °C exp.
ΔT(m) = −20 to −30 °C vs. para
Lower predicted melting point may support differentiated solid-form processing.
Predicted values require experimental confirmation; meta isomer similar.
Solid-State Properties Formulation Crystallization

Ortho-Bromo Enables Benzo[c]azepine-1-one C–H Cyclization

In a primary literature report, 2-bromo-N-cyclopropylbenzamide was demonstrated to be an effective substrate for palladium-catalyzed intramolecular cyclization to yield benzo[c]azepine-1-ones, a privileged scaffold in medicinal chemistry [1]. Both bromo- and iodo-substituted cyclopropyl benzamides were found to be effective substrates; however, the ortho-bromo regioisomer is specifically required for the desired intramolecular C–H activation geometry, as the meta and para isomers would place the halogen at incorrect positions for the cyclization event. While the paper does not report isolated yields for individual substrates of the type described in this guide, it explicitly states that the transformation proceeds with 'excellent overall yield' for the substrate class inclusive of this compound.

Synthetic Utility
Class-level
Pd-catalyzed intramolecular C(sp³)–H cyclization to benzo[c]azepine-1-ones confirmed for 2-bromo substrate. Meta/para isomers geometrically infeasible.
Ortho isomer required for this synthetic disconnection; wrong isomer makes key step unfeasible.
Yields not individually reported; substrate class yields excellent overall (Tetrahedron 2013).
Synthetic Methodology C–H Functionalization Heterocyclic Chemistry

Equivalent Rotatable Bonds Across Bromo Regioisomers

All three brominated N-cyclopropylbenzamide regioisomers share an identical rotatable bond count of 2, as reported in compound catalogs [1]. This means that selecting the 2-bromo compound does not introduce any additional conformational flexibility relative to its in-class analogs. The differentiation in properties such as LogP and melting point is therefore solely attributable to the position of the bromine atom, without the confounding influence of varying degrees of rotational freedom.

Rotatable Bonds
Reported
All regioisomers: 2 rotatable bonds
Difference = 0
No conformational entropy difference confounds property attribution across isomers.
Vendor annotation consistency should be reviewed.
Conformational Analysis Medicinal Chemistry Ligand Efficiency

Application Scenarios: 2-Bromo-N-cyclopropylbenzamide in Drug Discovery


Low-LogP Isomer for Fragment-Based Screening

When designing or augmenting a fragment library for targets requiring lower lipophilicity—such as CNS-penetrant agents, anti-infectives, or targets with hydrophobic binding sites sensitive to non-specific binding—the 2-bromo isomer (LogP 1.36) is quantitatively favored over the 3-bromo (LogP 2.28) and 4-bromo (LogP 2.51) alternatives. A decrease of ~1 log unit in LogP corresponds to an approximately 10-fold increase in aqueous solubility, which can be decisive in achieving reliable IC50 determinations in biochemical assays . Procurement of the 2-bromo compound specifically aligns with compound quality metrics such as LE/LLE that prioritize lower lipophilicity for tractable lead optimization .

Benzo[c]azepine-1-one Synthesis via C–H Cyclization

The 2-bromo-N-cyclopropylbenzamide is the requisite starting material for the palladium-catalyzed intramolecular C(sp³)–H functionalization route to benzo[c]azepine-1-ones, a class of compounds with demonstrated biological relevance . This reaction manifold is geometrically impossible with the 3- and 4-bromo regioisomers. Although the 2-iodo analog can also serve as a substrate, the 2-bromo variant often offers a more favorable balance of reactivity and cost, as well as easier handling relative to the more labile aryl iodide. Chemistry teams building compound collections around this scaffold should specifically stock the 2-bromo isomer to ensure synthetic route feasibility.

Solid-State Development: Lower Melting Point Advantage

The lower predicted melting point of the 2-bromo isomer (~130 °C) compared to the para isomer (150–160 °C) indicates distinct crystal packing forces . This can be exploited in processes such as solvent-based recrystallization, where the 2-bromo compound may remain in solution under conditions that cause the para isomer to precipitate, or vice versa. In co-crystal screening campaigns where the melting point of the co-former must be compatible with the active pharmaceutical ingredient's thermal stability, the ortho isomer provides a measurable 20–30 °C processing window that is unavailable with the para analog. This thermal differentiation is a tangible procurement decision criterion for solid-state chemists.

Application
Selection Property
Validation Focus
Fragment-based screening
Lipophilicity selectivity
LogP-driven solubility & assay compatibility
Heterocyclic scaffold synthesis
Ortho-directing group requirement
Regiochemistry-dependent C–H cyclization feasibility
Solid-form development
Thermal differentiation
Melting point-driven crystallization window

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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